

commercial availability and suppliers of 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B1589190

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An In-depth Technical Guide to **6-methoxy-3,4-dihydroisoquinolin-1(2H)-one** for Researchers and Drug Development Professionals

Introduction

6-methoxy-3,4-dihydroisoquinolin-1(2H)-one (CAS No. 22246-12-4) is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis.^[1] Its rigid, bicyclic scaffold is a key structural motif found in numerous biologically active compounds. As a derivative of isoquinoline, it serves as a versatile starting material for the synthesis of more complex molecules, particularly in the development of novel therapeutics.^[1] This guide provides a comprehensive overview of its commercial availability, key chemical properties, applications, and general protocols for its use, tailored for professionals in research and drug development. The presence of the methoxy group and the lactam functionality offers multiple points for chemical modification, making it a valuable synthon for library synthesis and lead optimization campaigns.

Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in a laboratory setting. These properties dictate storage conditions, solvent selection, and appropriate analytical methods for characterization.

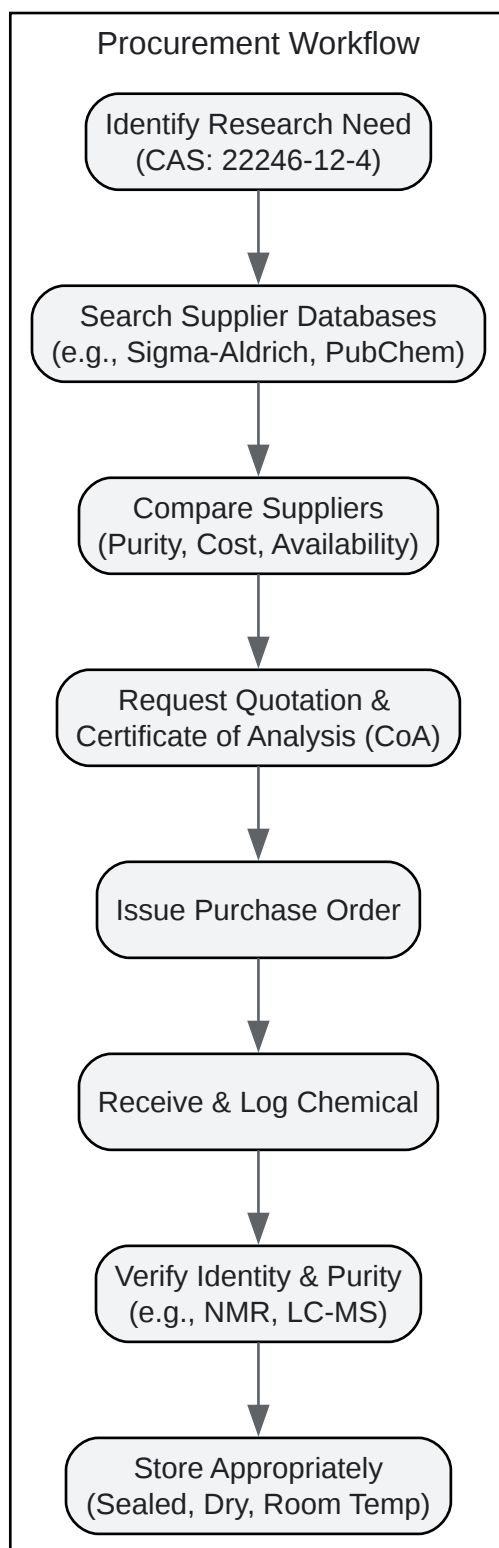
Property	Value	Source
CAS Number	22246-12-4	[2] [3] [4] [5]
Molecular Formula	C ₁₀ H ₁₁ NO ₂	[1] [2] [3] [5]
Molecular Weight	177.20 g/mol	[1] [2] [5]
Appearance	White to Light Yellow Solid/Powder	[6]
Melting Point	136-138 °C	[1] [7]
Boiling Point	439.8 °C at 760 mmHg (Predicted)	[1] [2]
Purity	Typically ≥97%	[3] [8]
MDL Number	MFCD04114865	[2] [3] [4] [8]
Storage	Sealed in a dry environment at room temperature or 2-8°C	[1] [9]

Commercial Availability and Sourcing

6-methoxy-3,4-dihydroisoquinolin-1(2H)-one is readily available from a variety of chemical suppliers catering to the research and development sector. When selecting a supplier, researchers should consider not only the price but also the reported purity, available analytical data (e.g., NMR, HPLC, LC-MS), and lead times. The following table summarizes a selection of commercial suppliers.

Supplier	Product/Catalog No.	Purity	Notes
Moldeb	M185504	98%	Provides NMR, HPLC, and LC-MS data. [2]
CookeChem	-	97%	Lists key chemical properties. [3]
BLDpharm	-	-	States storage is sealed in dry, room temperature. [4]
Sigma-Aldrich	ChemScene (CIAH987F0C5D)	-	Available through their marketplace.
Fluorochem	F079991	98%	Provides GHS hazard information. [8]
Genotech Pharm.	-	-	Indian supplier, lists melting point. [7]
Parkway Scientific	BX-188	>95%	States product is in stock and ships immediately. [10]
ChemicalBook	-	-	Lists multiple suppliers in its database. [11]

Below is a generalized workflow for the procurement of this research chemical.



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Procurement workflow for research chemicals.

Applications in Research and Drug Development

The true value of **6-methoxy-3,4-dihydroisoquinolin-1(2H)-one** lies in its application as a "privileged scaffold". This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable starting points for drug discovery.[\[12\]](#)

1. Core Scaffold for Bioactive Molecules: The tetrahydroisoquinoline core is prevalent in a wide range of natural alkaloids and synthetic compounds with diverse biological activities, including anti-inflammatory, anti-viral, and anti-cancer properties.[\[13\]](#) The specific 6-methoxy substitution pattern is a key feature in several promising therapeutic candidates.

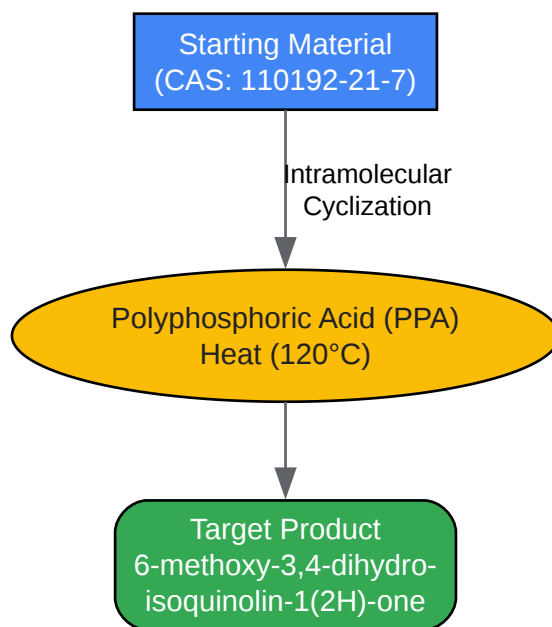
2. Development of Diabetes Therapeutics: A notable application is in the development of novel treatments for diabetes. Patent literature describes a series of 6-methoxy-3,4-dihydro-1H-isoquinoline compounds that act as positive allosteric modulators (PAMs) of the glucagon-like-peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP) receptors.[\[14\]](#) These receptors are crucial in regulating insulin release, and PAMs offer a sophisticated mechanism for enhancing their endogenous activity.[\[14\]](#)

3. Neurological and Cardiovascular Research: Derivatives of dihydroisoquinoline have been investigated for various effects on the central nervous system and cardiovascular system, including roles as anticonvulsants, analgesics, and antispasmodics.[\[15\]](#)[\[16\]](#) The scaffold allows for systematic modification to explore structure-activity relationships (SAR) for these targets.

Synthesis Overview & Experimental Protocol

While this compound is commercially available, understanding its synthesis is crucial for researchers interested in creating novel analogs. The preparation of the dihydroisoquinolinone core is often achieved through intramolecular cyclization reactions. A common strategy is the Bischler–Napieralski reaction, which involves the cyclization of a β -phenylethylamide.[\[17\]](#)

A general synthetic procedure has been described for the preparation of **6-methoxy-3,4-dihydroisoquinolin-1(2H)-one** from a precursor compound using polyphosphoric acid (PPA) as a cyclizing and dehydrating agent.[\[11\]](#)



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- To cite this document: BenchChem. [commercial availability and suppliers of 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1589190#commercial-availability-and-suppliers-of-6-methoxy-3-4-dihydroisoquinolin-1-2h-one]

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